Crystal Lattice Expansion vs. Sulfate
Single‑crystal X‑ray diffraction confirms that BeSeO₄·4H₂O is isostructural with BeSO₄·4H₂O (tetragonal, space group I‑42d), but the substitution of the larger selenate anion causes a significant lattice expansion [1][2]. While the a‑axis lengthens only marginally, the c‑axis shows a pronounced 6.6 % increase, a structural feature critical for lattice‑matching in heteroepitaxial systems.
| Evidence Dimension | Unit cell dimensions (a, c) at 295 K |
|---|---|
| Target Compound Data | a = 10.431 Å, c = 9.954 Å |
| Comparator Or Baseline | BeSO₄·4H₂O: a = 10.390 Å, c = 9.340 Å (Lipson & Beevers, 1936) |
| Quantified Difference | Δa = +0.041 Å (+0.4 %), Δc = +0.614 Å (+6.6 %) |
| Conditions | Single‑crystal XRD, Mo Kα radiation, ambient temperature |
Why This Matters
The 6.6 % larger c‑axis directly affects strain and defect formation in BeSe thin‑film devices, giving BeSeO₄·4H₂O a unique lattice‑engineering advantage over the sulfate for epitaxial growth.
- [1] Antti, B. M. (1973). The crystal structure of beryllium selenate tetrahydrate. Acta Crystallographica Section B, 29(12), 2880–2883. View Source
- [2] Lipson, H., & Beevers, C. A. (1936). The crystal structure of beryllium sulfate tetrahydrate, BeSO₄·4H₂O. Proceedings of the Royal Society A, 156, 462–470. View Source
